6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)
Overview
Description
6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) is a chemical compound with the molecular formula C18H30O4 and a molecular weight of 310.43 g/mol . It is characterized by the presence of two hexanol groups connected via a 1,4-phenylenebis(oxy) linkage. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) typically involves the reaction of 1,4-dihydroxybenzene with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-dihydroxybenzene attack the bromine atoms of 6-bromohexanol, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halides or amines.
Scientific Research Applications
6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) finds applications in various fields, including:
Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific properties, such as thermal stability and mechanical strength.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, while the phenylene and hexanol moieties contribute to hydrophobic interactions. These interactions facilitate the compound’s incorporation into various molecular assemblies and biological systems .
Comparison with Similar Compounds
Similar Compounds
6,6’-(1,3-Phenylenebis(oxy))bis(hexan-1-ol): Similar structure but with a 1,3-phenylenebis(oxy) linkage.
6,6’-(1,4-Phenylenebis(oxy))bis(pentan-1-ol): Similar structure but with pentanol groups instead of hexanol.
Uniqueness
6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) is unique due to its specific 1,4-phenylenebis(oxy) linkage and hexanol groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in polymer chemistry, materials science, and biomedical research .
Properties
IUPAC Name |
6-[4-(6-hydroxyhexoxy)phenoxy]hexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c19-13-5-1-3-7-15-21-17-9-11-18(12-10-17)22-16-8-4-2-6-14-20/h9-12,19-20H,1-8,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKAKESMVNKWOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCO)OCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776875 | |
Record name | 6,6'-[1,4-Phenylenebis(oxy)]di(hexan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154876-99-0 | |
Record name | 6,6'-[1,4-Phenylenebis(oxy)]di(hexan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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